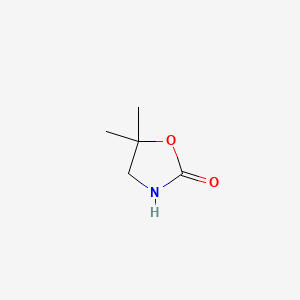
2,3-Dichloro-4-methylphenol
Descripción general
Descripción
2,3-Dichloro-4-methylphenol is a chemical compound with the CAS Number: 33963-35-8 . It has a molecular weight of 177.03 .
Molecular Structure Analysis
The InChI code for 2,3-Dichloro-4-methylphenol is1S/C7H6Cl2O/c1-4-2-3-5 (10)7 (9)6 (4)8/h2-3,10H,1H3 . This indicates that the compound has 7 carbon atoms, 6 hydrogen atoms, 2 chlorine atoms, and 1 oxygen atom . Physical And Chemical Properties Analysis
2,3-Dichloro-4-methylphenol has a molecular weight of 177.03 . It is stored at a temperature of 2-8°C .Aplicaciones Científicas De Investigación
Environmental Monitoring and Analysis
2,3-Dichloro-4-methylphenol has been extensively studied in the context of environmental monitoring. Research has shown its presence in various environmental matrices, highlighting the need for effective detection and analysis methods. For instance, Castillo, Puig, and Barceló (1997) demonstrated a method for determining phenolic compounds, including 2,3-Dichloro-4-methylphenol, in water using liquid-solid extraction followed by liquid chromatography. This method allows for accurate detection of these compounds in environmental samples (Castillo, Puig, & Barceló, 1997).
Advanced Detection Techniques
Advanced detection techniques for phenolic compounds, including 2,3-Dichloro-4-methylphenol, have been developed. For example, Bing (2011) used a high-field asymmetric waveform ion mobility spectrometer for the detection of various phenolic compounds. This technique enhances the separation and sensitivity of detection, which is crucial for environmental and industrial monitoring (Bing, 2011).
Analytical Methods in Pharmaceutical and Cosmetic Samples
Guijarro et al. (1991) explored an electroanalytical study for the determination of 4-chloro-3-methylphenol, a related compound, in pharmaceutical and cosmetic samples. Their method, involving differential pulse voltammetry, highlights the importance of these compounds in quality control and safety assessment in the pharmaceutical and cosmetic industries (Guijarro et al., 1991).
Pollution Treatment and Environmental Safety
The oxidation of 4-chloro-3-methylphenol, a closely related compound, in various phases has been studied for environmental safety applications. Kronholm et al. (2002) investigated its oxidation in both liquid and vapor phases, providing insights into methods for treating pollutants and ensuring environmental safety (Kronholm et al., 2002).
Phototransformation in Natural Environments
The study of the phototransformation of 4-chloro-2-methylphenol in water by Vialaton et al. (1998) is relevant to understanding the behavior of similar compounds under environmental conditions. Their research provides crucial information on how these compounds can transform and degrade in natural water sources, influenced by factors like light and organic substances (Vialaton et al., 1998).
Anaerobic Degradation of Phenolic Compounds
Sreekanth et al. (2009) investigated the anaerobic degradation of various phenolic compounds, including 2-chloro-5-methylphenol, in wastewater treatment. This research is significant for understanding the biodegradation processes of phenolic compounds in wastewater treatment facilities (Sreekanth et al., 2009).
Safety And Hazards
Propiedades
IUPAC Name |
2,3-dichloro-4-methylphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2O/c1-4-2-3-5(10)7(9)6(4)8/h2-3,10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCCTUAKNFRUXLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)O)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80487259 | |
| Record name | Phenol, dichloro-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80487259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dichloro-4-methylphenol | |
CAS RN |
62609-00-1 | |
| Record name | Phenol, dichloro-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80487259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![6,7-Dihydro-5H-spiro[benzo[b]thiophene-4,4'-imidazolidine]-2',5'-dione](/img/structure/B3025496.png)




![2-(2,3-Dihydro-benzo[1,4]dioxine-6-carbonyl)-benzoic acid](/img/structure/B3025502.png)



![4,5,6,7-Tetrahydro-7,7-dimethyl-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B3025507.png)